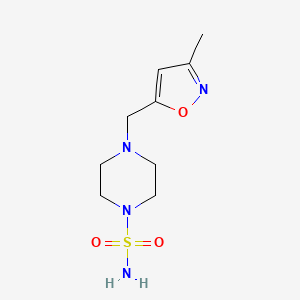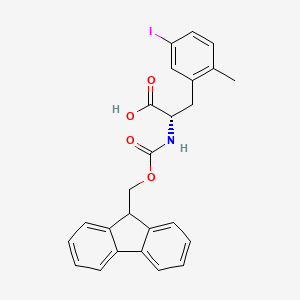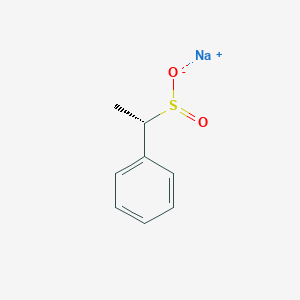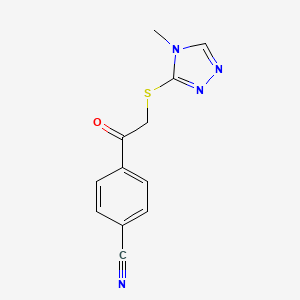
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is a complex organic compound that features a triazole ring, a benzonitrile group, and a thioacetyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate is then subjected to further reactions to introduce the benzonitrile group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The triazole ring and benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
科学的研究の応用
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
4-Methoxy-N’-(2-((4-methyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl)acetyl)benzohydrazide: A related compound with a different substituent on the triazole ring.
Uniqueness
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is unique due to the combination of its triazole ring, thioacetyl linkage, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C12H10N4OS |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzonitrile |
InChI |
InChI=1S/C12H10N4OS/c1-16-8-14-15-12(16)18-7-11(17)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 |
InChIキー |
RPJXZENWXMZYQD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


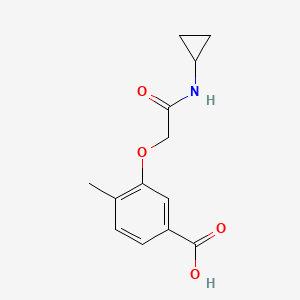

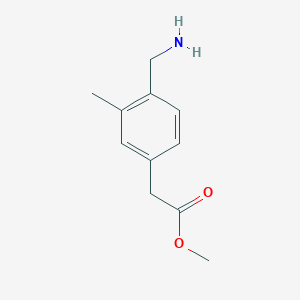
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
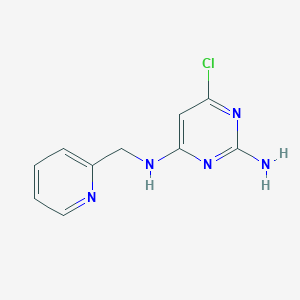
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
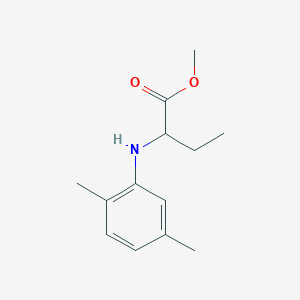

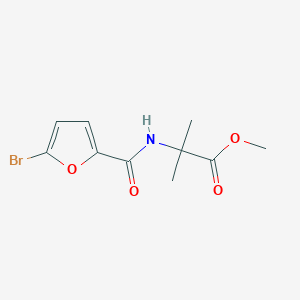
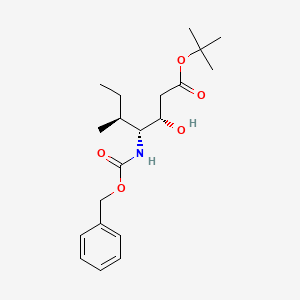
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
